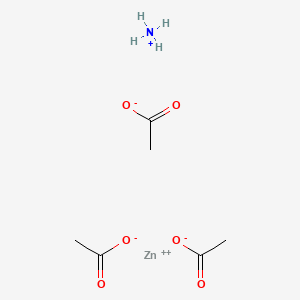Zinc ammonium acetate
CAS No.: 24846-92-2
Cat. No.: VC18412101
Molecular Formula: C6H13NO6Zn
Molecular Weight: 260.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24846-92-2 |
|---|---|
| Molecular Formula | C6H13NO6Zn |
| Molecular Weight | 260.6 g/mol |
| IUPAC Name | azanium;zinc;triacetate |
| Standard InChI | InChI=1S/3C2H4O2.H3N.Zn/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H3;/q;;;;+2/p-2 |
| Standard InChI Key | PVKFMRXEWAAGSZ-UHFFFAOYSA-L |
| Canonical SMILES | CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[NH4+].[Zn+2] |
Introduction
Chemical Identity and Structural Properties
Zinc ammonium acetate (ZAA) is a water-soluble complex with the molecular formula , where varies depending on hydration state and synthesis conditions . The compound dissociates in aqueous solutions to form , , and acetate ions (), enabling its reactivity in both industrial and biological systems . Structural analyses reveal that ZAA’s coordination geometry involves zinc ions bound to ammonia and acetate ligands, which stabilize the complex in neutral and alkaline environments .
Synthesis and Stability
ZAA is typically synthesized via precipitation methods using zinc acetate dihydrate and ammonium hydroxide. For example, a study demonstrated that mixing zinc acetate dihydrate () with ammonium hydroxide () yields ZAA with a hexagonal wurtzite structure upon calcination . The reaction pathway involves ligand exchange, as shown in Equation (1):
Stability tests indicate that ZAA degrades in soil, releasing from its acetate component, with less than 0.06% of applied -labeled ZAA mineralizing within 30 days .
Industrial and Metallurgical Applications
Zinc Recovery from Secondary Resources
ZAA’s ability to form soluble zinc-ammonia complexes makes it ideal for leaching zinc from metallurgical slag and dust (MSD). A response surface methodology (RSM) study optimized leaching parameters, achieving a 92.4% zinc extraction rate under the following conditions :
| Parameter | Optimal Value |
|---|---|
| Stirring speed | 345 r/min |
| Leaching time | 35 min |
| Liquid/solid ratio | 4.5 mL/g |
| Total ammonia concentration | 4.2 mol/L |
The leaching mechanism involves zinc oxide () reacting with ammonium ions to form complexes (Equations 2–3) :
Photocatalytic ZnO Synthesis
ZAA serves as a precursor for ZnO nanostructures with high specific surface areas (SSA) for photocatalytic dye degradation. A precipitation method using ZAA yielded ZnO nanoparticles with an SSA of 18.17–21.67 m²/g and a bandgap of 2.95–3.21 eV . Under UV light, these particles degraded eosin-Y and methyl orange at rate constants of and , respectively .
Agricultural Biostimulation
Zinc Delivery in Crops
ZAA enhances corn () productivity by improving zinc uptake and cytokinin synthesis. In a study, foliar application of ZAA increased accumulation in roots and stems by 15–20% compared to controls . The compound also elevated cytokinin levels in shoot tissues by 30%, promoting cell division and stress resistance .
Seed Yield Enhancement
Field trials with timothy grass () demonstrated that ZAA application increased seed yield by 12–18% and improved canopy density by modulating nitrogen assimilation .
| Treatment | Seed Yield (kg/ha) | Canopy Density (plants/m²) |
|---|---|---|
| Control | 320 | 84 |
| ZAA (200 g/ha) | 378 | 97 |
| ZAA (400 g/ha) | 412 | 105 |
Environmental Behavior and Regulation
Degradation and Mobility
ZAA’s environmental fate depends on carrier agents. When applied with , 14% of -ZAA leached into groundwater, compared to 8% with water . Regulatory evaluations classify ZAA as a high-solubility compound (), necessitating monitoring in aquatic systems .
Regulatory Status
Australia’s Industrial Chemicals Inventory lists ZAA under stringent controls due to its persistence in soil and potential bioaccumulation . Current guidelines limit agricultural application rates to 400 g/ha to prevent zinc toxicity .
Advanced Material Synthesis
Morphological Control in ZnO Growth
In chemical bath deposition, ammonium acetate regulates ZnO nanostructure morphology by modulating hexamethylenetetramine (HMTA) hydrolysis. At 10 mM concentration, ZAA induces a twin-shaped ZnO template with a dissolve-renucleation-regrowth mechanism .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume